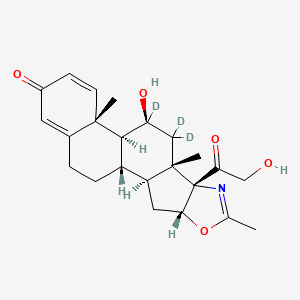

21-Desacetyldeflazacort-d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H29NO5 |

|---|---|

Molecular Weight |

402.5 g/mol |

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R)-10,10,11-trideuterio-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |

InChI |

InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16-,17-,19+,20+,21-,22-,23+/m0/s1/i10D2,17D |

InChI Key |

KENSGCYKTRNIST-BVUUSOPZSA-N |

Isomeric SMILES |

[2H][C@]1([C@H]2[C@@H](CCC3=CC(=O)C=C[C@]23C)[C@@H]4C[C@@H]5[C@]([C@]4(C1([2H])[2H])C)(N=C(O5)C)C(=O)CO)O |

Canonical SMILES |

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for 21 Desacetyldeflazacort D3

Chemical Synthesis Pathways for Deuterated Steroids

The synthesis of deuterated steroids is a specialized field that leverages established steroid chemistry while incorporating novel methods for isotope introduction. These synthetic routes are crucial for producing the necessary standards for metabolism studies and clinical mass spectrometry. nih.govresearchgate.net General strategies can be broadly categorized into two approaches: de novo synthesis using deuterated building blocks or late-stage introduction of deuterium (B1214612) into an existing steroid skeleton.

De novo synthesis involves constructing the steroid molecule from simple, isotopically labeled precursors. wustl.edu This method allows for precise control over the location and number of deuterium atoms. For instance, a unified total synthesis route has been developed for 18- and 19-trideuterated steroids like testosterone (B1683101) and progesterone, starting from deuterated precursors such as CD3I (trideuteromethyl iodide). wustl.edu

Alternatively, late-stage deuteration involves modifying a pre-synthesized, non-deuterated steroid. This is often more efficient and cost-effective. researchgate.net Common techniques include:

Catalytic H/D Exchange: This involves treating the steroid with a deuterium source, such as deuterium gas (D₂) or deuterium oxide (D₂O), in the presence of a metal catalyst (e.g., Platinum, Palladium, Raney Nickel). arkat-usa.orgmdpi.com The efficiency and selectivity of the exchange depend on the catalyst, solvent, and the steric and electronic environment of the C-H bonds.

Acid/Base Catalyzed Exchange: Protons on carbons adjacent to carbonyl groups (α-protons) can be exchanged for deuterium by treatment with deuterated acids (e.g., Acetic acid-d) or bases (e.g., NaOD in D₂O). arkat-usa.org This method is particularly useful for ketones and aldehydes within the steroid structure.

Reduction of Unsaturation: Carbon-carbon double bonds can be reduced using deuterium gas and a catalyst to introduce two deuterium atoms across the bond. arkat-usa.org Similarly, ketone functionalities can be reduced to hydroxyl groups using deuterated reducing agents like sodium borodeuteride (NaBD₄), introducing a deuterium atom at a specific position. nih.govscilit.com

A method for synthesizing isotopically labeled cortisone (B1669442), for example, involved creating a Δ4,6-dieneone intermediate from commercially available cortisone acetate, which could then be selectively deuterated. nih.gov The choice of pathway depends on the desired labeling position, the availability of starting materials, and the required isotopic enrichment.

Isotopic Incorporation Techniques for Deuterium at Specific Positions

The designation "d3" in 21-Desacetyldeflazacort-d3 indicates the presence of three deuterium atoms, most plausibly replacing the three hydrogen atoms of the methyl group on the oxazole (B20620) ring. vivanls.com The synthesis of the parent compound, Deflazacort (B1670188), involves the formation of this heterocyclic ring attached to the steroid core. Therefore, the specific incorporation of the d3-methyl group is a key synthetic challenge.

Several strategies can be employed for the site-specific introduction of a trideuteromethyl (-CD₃) group:

Use of a Deuterated Building Block: The most direct approach would involve using a deuterated version of the reagent that provides the 2'-methyl group during the formation of the oxazole ring. The synthesis of deflazacort typically involves reacting a 17-keto steroid precursor with 2-amino-1-propanol. A plausible route for the d3 analogue would be to use a custom-synthesized 2-amino-1-propanol where the methyl group is fully deuterated.

Late-Stage Methylation with a Deuterated Reagent: A unified synthesis route for other deuterated steroids has successfully incorporated a 19-methyl-d3 group using trideuteromethyl iodide (CD₃I) at a late stage of the synthesis. wustl.edu A similar strategy could potentially be adapted where a precursor to the oxazole ring is methylated using a -CD₃ source.

Reductive Deuteration: While less direct for a methyl group, specific functional groups can be converted. For example, the reduction of a trichloromethyl group (-CCl₃) or an ester could potentially be achieved with a powerful deuterating agent, though this would be a complex and less common route for this specific labeling pattern.

Deuterolysis of Organometallic Compounds: This technique involves creating an organometallic intermediate by deprotonating a specific site with a strong base, followed by quenching with a deuterium source like D₂O. mdpi.com This is highly effective for introducing deuterium at specific carbon centers.

The table below summarizes potential strategies for introducing the d3-label.

| Strategy | Description | Key Reagent Example | Applicability to this compound |

| Deuterated Building Block | Synthesis using a small molecule precursor that already contains the required deuterated methyl group. | 2-amino-1-propanol-d3 | High. The oxazole ring could be constructed using this deuterated reagent. |

| Deuterated Methylating Agent | Introduction of a -CD₃ group onto a suitable precursor molecule. | Trideuteromethyl iodide (CD₃I) | High. A synthetic intermediate could be designed to accept a methyl group at the desired position. wustl.edu |

| Catalytic H/D Exchange | Exchange of C-H bonds for C-D bonds using a catalyst and a deuterium source. | D₂O, Iron Catalyst | Low for a specific methyl group without affecting other positions. Lacks site-selectivity for this purpose. nih.gov |

| Reductive Deuteration | Reduction of a functional group (e.g., ketone, ester) using a deuterated reducing agent. | Sodium borodeuteride (NaBD₄) | Low for creating a -CD₃ group. More suitable for introducing single deuterium atoms. nih.gov |

Purification and Analytical Characterization for Isotopic Purity

After synthesis, the crude product must be rigorously purified and analyzed to ensure both chemical and isotopic purity, which is paramount for its use as a research-grade standard. omicronbio.com The process involves separating the desired deuterated compound from unreacted starting materials, byproducts, and any remaining unlabeled or partially labeled species.

Purification Techniques: High-performance liquid chromatography (HPLC) is a primary method for purifying isotopically labeled steroids. rsc.orgacs.org Reverse-phase HPLC, often on a C18 column, is effective at separating the target compound based on polarity, yielding a product with high chemical purity. researchgate.net For larger scale production, preparative HPLC or column chromatography may be employed. Solid-phase extraction (SPE) can also be used as an initial cleanup step to remove major impurities before final purification.

Analytical Characterization: A combination of analytical methods is required to confirm the structure and determine the isotopic enrichment of this compound. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is essential for determining the level of deuterium incorporation. rsc.org By comparing the mass-to-charge ratio (m/z) of the labeled compound to its unlabeled counterpart, the exact mass shift confirms the presence of the deuterium atoms. The relative intensities of the isotopic peaks in the mass spectrum allow for the calculation of isotopic purity (the percentage of molecules that are fully deuterated). rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the precise location of the deuterium atoms. nih.gov

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the 2'-methyl protons should be absent or significantly diminished, confirming successful deuteration at that site. omicronbio.com

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, showing a signal at the chemical shift corresponding to the labeled position, providing definitive proof of the label's location.

¹³C NMR (Carbon NMR): The carbon signal for the -CD₃ group will show a characteristic triplet splitting pattern due to coupling with deuterium, further confirming the labeling.

The following table compares the roles of different analytical techniques in the characterization process.

| Analytical Technique | Primary Purpose | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purification & Purity Analysis | Separates the target compound from impurities. Determines chemical purity (e.g., >98%). acs.org |

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Purity & Confirmation | Confirms molecular weight. Allows calculation of isotopic enrichment (% d3 vs d0, d1, d2). rsc.org |

| Nuclear Magnetic Resonance (NMR) | Structural Integrity & Label Position | Confirms the exact location of deuterium atoms. Verifies the overall chemical structure. nih.govwikipedia.org |

Production Scale Considerations for Research-Grade this compound

Scaling up the synthesis of a deuterated compound like this compound from a laboratory-bench scale to a larger, research-grade production level introduces several considerations. researchgate.net While small-scale synthesis is adequate for initial studies, producing larger batches (milligrams to grams) for widespread use as an internal standard requires robust and scalable methodologies. nih.gov

Key considerations include:

Cost and Availability of Starting Materials: Deuterated reagents, such as D₂O, CD₃I, or custom-synthesized deuterated building blocks, are significantly more expensive than their non-deuterated counterparts. mdpi.com Efficient use of these materials is critical. For larger scales, developing routes that introduce the label late in the synthetic sequence is often more economical.

Process Robustness and Safety: The synthetic route must be reliable and reproducible. Reactions need to be optimized for consistent yield and purity. Any hazardous reagents or reaction conditions must be managed appropriately for the scale of production.

Purification Method Scalability: Purification techniques must be scalable. While analytical HPLC is suitable for small amounts, preparative HPLC or other forms of column chromatography are needed for gram-scale production. nih.gov The efficiency of the purification directly impacts the final yield and cost.

Quality Control and Documentation: Production of a research-grade standard requires stringent quality control at every step. Comprehensive documentation, including batch records and certificates of analysis detailing chemical purity, isotopic enrichment, and structural confirmation, is essential to ensure the reliability of the standard for quantitative applications. clearsynth.com The development of scalable methods that are reliable and robust is a growing area of interest as more deuterated compounds are utilized not just as standards, but as active pharmaceutical ingredients themselves. nih.govresearchgate.net

Advanced Bioanalytical Method Development and Validation Utilizing 21 Desacetyldeflazacort D3

Role of 21-Desacetyldeflazacort-d3 as an Internal Standard in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, internal standards are indispensable for correcting variability throughout the analytical process. biopharmaservices.com Stable isotope-labeled (SIL) internal standards, like this compound, are considered the gold standard because their physicochemical properties closely mimic the analyte of interest. oup.comresearchgate.net This similarity ensures that the internal standard behaves almost identically to the analyte during sample preparation, chromatographic separation, and mass spectrometric detection. oup.comchromatographyonline.com this compound is the deuterated form of 21-Desacetyldeflazacort, the active metabolite of the corticosteroid prodrug deflazacort (B1670188). fda.govmedchemexpress.com

Enhancing Analytical Precision and Accuracy in Biological Matrix Quantitation

The primary function of an internal standard is to compensate for procedural variations, thereby improving the precision and accuracy of the analytical method. biopharmaservices.com By adding a known concentration of this compound to all samples, including calibration standards and quality controls, any inconsistencies in sample handling, extraction efficiency, or injection volume are normalized. biopharmaservices.comfda.gov The ratio of the analyte response to the internal standard response is used for quantification, which effectively cancels out random and systematic errors. chromatographyonline.com The use of a SIL internal standard is particularly advantageous as it increases the accuracy and precision of the measurements, which is crucial for the reliable determination of pharmacokinetic parameters. researchgate.net

Compensation for Matrix Effects and Sample Processing Variability

Biological matrices such as plasma and urine are complex mixtures that can significantly impact the ionization of an analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. waters.com This can lead to ion suppression or enhancement, resulting in inaccurate quantification. oup.comwaters.com A co-eluting SIL internal standard like this compound experiences the same matrix effects as the analyte. chromatographyonline.comcerilliant.comresearchgate.net Consequently, the ratio of the analyte to the internal standard remains constant, effectively mitigating the impact of matrix effects on the final quantitative result. researchgate.netwaters.com Furthermore, a SIL internal standard compensates for any loss of the analyte during sample preparation steps, such as protein precipitation or liquid-liquid extraction. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed. semanticscholar.org The development of a robust LC-MS/MS method for 21-Desacetyldeflazacort involves the optimization of both the chromatographic separation and the mass spectrometric detection parameters, with this compound playing a pivotal role as the internal standard. fda.gov

Chromatographic Separation Techniques for 21-Desacetyldeflazacort and its Deuterated Analog

The goal of chromatographic separation in this context is to resolve the analyte and its deuterated internal standard from other endogenous components in the biological matrix to minimize interference. chromatographyonline.com Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed for this purpose. semanticscholar.orgjddtonline.inforesearchgate.net It is crucial that the analyte and its deuterated analog, 21-Desacetyldeflazacort and this compound, co-elute or have very similar retention times. chromatographyonline.comwaters.com While deuterium (B1214612) labeling can sometimes lead to slight differences in retention times due to the isotope effect, method development aims to minimize this separation to ensure that both compounds experience identical matrix effects. chromatographyonline.comwaters.com The use of columns with lower resolution capacity can sometimes be employed to promote the overlap of the analyte and internal standard peaks. chromatographyonline.com

Mass Spectrometric Detection Parameters (e.g., Multiple Reaction Monitoring - MRM)

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantification. nih.govnih.gov In MRM, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. researchgate.net This process is performed for both 21-Desacetyldeflazacort and its internal standard, this compound. fda.gov The MRM transitions are unique to each compound, allowing for their simultaneous and specific detection even if they co-elute. researchgate.net The optimization of MRM parameters, such as collision energy and cone voltage, is essential for maximizing the signal intensity and ensuring the highest sensitivity. semanticscholar.org

Below is an example of typical parameters that would be optimized for an LC-MS/MS method.

| Parameter | 21-Desacetyldeflazacort | This compound |

| Precursor Ion (Q1) m/z | 400.06 | 403.06 |

| Product Ion (Q3) m/z | Optimized for specific fragment | Optimized for specific fragment |

| Dwell Time (ms) | Optimized for peak shape | Optimized for peak shape |

| Collision Energy (eV) | Optimized for fragmentation | Optimized for fragmentation |

| Cone Voltage (V) | Optimized for ionization | Optimized for ionization |

This table presents a generalized set of parameters for illustrative purposes. Actual values are determined during method development.

Rigorous Validation of Bioanalytical Methods Employing this compound

For a bioanalytical method to be used in regulated studies, it must undergo rigorous validation to demonstrate its reliability. nih.goveuropa.eu Method validation ensures that the method is suitable for its intended purpose and provides confidence in the generated data. researchgate.net The validation process assesses several key parameters as defined by regulatory agencies. europa.eujapsonline.com

The use of this compound is integral to the successful validation of the bioanalytical method. Key validation parameters include:

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov The use of MRM with a specific internal standard greatly enhances selectivity.

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. japsonline.com The internal standard helps to achieve high accuracy and precision by correcting for variability. biopharmaservices.com

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. jddtonline.info

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions is assessed to ensure that the sample integrity is maintained throughout the analytical process. researchgate.net

The successful validation of a bioanalytical method using this compound ensures the generation of high-quality data for critical decision-making in drug development. europa.eu

Assessment of Method Specificity and Selectivity

Method specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of bioanalysis, this includes endogenous matrix components, other metabolites, and co-administered drugs. For the analysis of 21-desacetyldeflazacort, LC-MS/MS provides a high degree of specificity through the selection of unique precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. researchgate.net

To assess specificity, blank plasma samples from multiple sources are analyzed to ensure that no significant interfering peaks are observed at the retention time of 21-desacetyldeflazacort and its d3-labeled internal standard. fda.gov The acceptance criterion is typically that the response of any interfering peak in the blank matrix should be less than 20% of the lower limit of quantitation (LLOQ) for the analyte and less than 5% for the internal standard. ich.org In a validated LC-MS/MS method for 21-desDFZ using this compound, positive ions were monitored in the MRM mode, ensuring a high degree of selectivity for the analyte and internal standard. researchgate.net

Evaluation of Linearity and Lower Limit of Quantitation (LLOQ)

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. The lower limit of quantitation (LLOQ) is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.

For the LC-MS/MS analysis of 21-desacetyldeflazacort, calibration curves are typically generated by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the analyte. A linear regression with a weighting factor, such as 1/x² or 1/x, is often used to ensure homogeneity of variance across the concentration range.

A validated method for 21-desDFZ in human plasma, utilizing d3-21-desacetyl deflazacort as the internal standard, demonstrated linearity over a range of 1 to 200 ng/mL. researchgate.net Another study using a different internal standard reported a linear range of 0.5 to 100 ng/mL with a correlation coefficient (r²) greater than 0.99. tohoku.ac.jpnih.gov The LLOQ is established as the lowest point on the calibration curve that meets the acceptance criteria for precision (coefficient of variation, CV ≤ 20%) and accuracy (within ±20% of the nominal value). ich.org

Table 1: Linearity and LLOQ of 21-Desacetyldeflazacort Assay

| Parameter | Result |

|---|---|

| Linear Range | 1 - 200 ng/mL |

| LLOQ | 1 ng/mL |

| Regression Model | Weighted Linear Regression (1/x²) |

Intra-day and Inter-day Precision and Accuracy Assessment

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy refers to the closeness of the mean test results obtained by the method to the true value. Both are typically assessed at multiple concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

Intra-day (within-run) precision and accuracy are determined by analyzing multiple replicates of each QC level in a single analytical run. Inter-day (between-run) precision and accuracy are assessed by analyzing the QC samples on different days. For a method to be considered reliable, the precision (expressed as %CV) should not exceed 15% for LQC, MQC, and HQC, and 20% for LLOQ. The accuracy should be within ±15% of the nominal value for LQC, MQC, and HQC, and within ±20% for LLOQ.

A validated LC-MS/MS method for 21-desDFZ using this compound as the internal standard reported an inter-batch precision (%CV) of 2.9% to 5.9% and an inter-batch accuracy (% Bias) of -2.7% to 7.7%, which are well within the accepted limits. researchgate.net

Table 2: Inter-Batch Precision and Accuracy for 21-Desacetyldeflazacort

| QC Level | Concentration (ng/mL) | Inter-Batch Precision (%CV) | Inter-Batch Accuracy (% Bias) |

|---|---|---|---|

| Low | 3 | 5.9 | 7.7 |

| Medium | 80 | 2.9 | -2.7 |

Recovery Efficiency and Reproducibility in Biological Samples

The recovery of an analyte in an assay is the detector response obtained from an amount of the analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the pure authentic standard. It is essential to ensure that the extraction efficiency is consistent and reproducible across the concentration range.

In a study quantifying 21-desacetyldeflazacort, the recovery was determined at low, medium, and high QC levels. The reported recovery ranged from 80.50% to 92.36%. semanticscholar.org The use of a stable isotope-labeled internal standard like this compound is critical as it co-elutes with the analyte and experiences similar extraction and matrix effects, thereby ensuring high reproducibility of the method. semanticscholar.org

Table 3: Recovery of 21-Desacetyldeflazacort from Human Plasma

| QC Level | Recovery (%) |

|---|---|

| Low QC | 80.50 |

| Medium QC | 84.59 |

Stability Profiling of Analytes and Internal Standards in Biological Matrices

The stability of the analyte and internal standard in the biological matrix under different storage and processing conditions must be evaluated to ensure the integrity of the samples from collection to analysis. Stability studies typically include freeze-thaw stability, short-term (bench-top) stability, long-term stability, and stock solution stability.

For 21-desacetyldeflazacort, stability has been demonstrated under various conditions. For example, the analyte was found to be stable in human plasma for at least three freeze-thaw cycles and for a specified period at room temperature and under long-term storage conditions (e.g., -20°C or -70°C). researchgate.net The use of a stable internal standard like this compound, which is expected to have similar stability characteristics to the analyte, further enhances the reliability of the results.

Applications of 21 Desacetyldeflazacort D3 in Preclinical Pharmacokinetic and Metabolic Investigations

Elucidation of Deflazacort (B1670188) and 21-Desacetyldeflazacort Metabolic Pathways

The biotransformation of deflazacort is a multi-step process involving initial activation followed by extensive metabolism. The use of analytical tools, underpinned by internal standards like 21-desacetyldeflazacort-d3, has been crucial in mapping these pathways in preclinical models.

In Vitro Studies of Esterase-Mediated Prodrug Conversion

Deflazacort is a pharmacologically inert prodrug that requires metabolic activation to exert its effects. fda.govnih.gov In vitro studies have conclusively demonstrated that upon administration, deflazacort is rapidly and completely converted to its pharmacologically active metabolite, 21-desacetyldeflazacort (also known as 21-desDFZ). fda.govmedchemexpress.commedchemexpress.commedchemexpress.com This bioactivation is not mediated by cytochrome P450 enzymes but by plasma esterases, which efficiently hydrolyze the ester bond at the C21 position. fda.govnih.govmedchemexpress.comnih.gov This conversion is immediate, leading to the prompt appearance of 21-desacetyldeflazacort in circulation, while the parent prodrug, deflazacort, is often not detectable in plasma in either animal or human studies. nih.govfda.gov

Characterization of Cytochrome P450 (CYP3A4) Mediated Metabolism of 21-Desacetyldeflazacort

Following its formation, 21-desacetyldeflazacort undergoes further extensive metabolism, primarily orchestrated by the cytochrome P450 system. fda.govimpactfactor.org In vitro investigations using human liver microsomes have identified CYP3A4 as the principal enzyme responsible for the biotransformation of 21-desacetyldeflazacort into several inactive metabolites. fda.govnih.govimpactfactor.org

The primary metabolic reaction mediated by CYP3A4 is 6β-hydroxylation, leading to the formation of 6β-hydroxy-21-desacetyl deflazacort (6β-OH-21-desDFZ), a major, but biologically inactive, circulating metabolite. fda.govfda.govnih.gov Studies evaluating the drug-drug interaction potential of this major metabolite found that it moderately inhibits CYP3A4 activity in vitro, with a reported IC₅₀ value of approximately 35 μM. nih.govnih.gov However, subsequent investigations revealed that it does not act as an inducer of CYP1A2, CYP2B6, or CYP3A4 enzymes in cultured human hepatocytes. nih.govnih.gov

Identification and Quantification of Secondary Metabolites in Preclinical Models

Preclinical studies in various animal models and in vitro systems have been instrumental in identifying and quantifying the secondary metabolites of 21-desacetyldeflazacort. The most significant of these is 6β-OH-21-desDFZ. fda.govfda.gov In a study involving radiolabeled deflazacort administered to healthy human subjects, this metabolite accounted for a substantial 27% of the total plasma radioactivity. fda.gov

| Metabolite | Human | Cynomolgus Monkey | Beagle Dog | Sprague-Dawley Rat |

|---|---|---|---|---|

| M1 | ✔ | ✔ | ✔ | ✔ |

| M2 | ✔ | ✔ | ✔ | ✘ |

| M3 | ✔ | ✘ | ✘ | ✘ |

| M4 | ✔ | ✘ | ✘ | ✘ |

| M5 | ✔ | ✘ | ✘ | ✘ |

| M6 | ✔ | ✔ | ✔ | ✘ |

| M7 | ✔ | ✔ | ✘ | ✔ |

Data derived from in vitro studies with liver microsomes. M1 and M7 were the most abundant metabolites formed by human microsomes.

Preclinical Pharmacokinetic Profiling of 21-Desacetyldeflazacort

Pharmacokinetic profiling in preclinical species provides essential data on a drug's absorption, distribution, metabolism, and excretion (ADME). The use of deuterated standards like this compound is critical for generating the reliable quantitative data needed for this characterization. vulcanchem.commedchemexpress.com

Absorption and Disposition Kinetics in Animal Models

Following oral administration of the parent drug, 21-desacetyldeflazacort is rapidly absorbed, with peak plasma concentrations (Tmax) typically observed between 1 and 2 hours in various species, including humans. nih.govresearchgate.netnih.gov

The disposition of 21-desacetyldeflazacort is characterized by low to moderate plasma protein binding of approximately 40%. fda.govnih.gov Notably, it does not bind to transcortin (corticosteroid-binding globulin), which may influence its tissue distribution compared to other corticosteroids. nih.gov Studies in rabbits revealed an apparent volume of distribution at steady-state (Vss) of 4.08 L/kg, indicating that the compound is widely distributed into extravascular tissues. researchgate.net The oral bioavailability of deflazacort, leading to the formation of 21-desacetyldeflazacort, was found to be high in rabbits at approximately 87%. researchgate.net

Pharmacokinetic parameters have been characterized in non-rodent species. A study in cynomolgus monkeys provides specific data on the exposure of both the active metabolite and its major secondary metabolite following a 39-week daily dosing regimen.

| Analyte | Dose (mg/kg) | Sex | Cmax (ng/mL) | AUC(0-24 hr) (ng*hr/mL) |

|---|---|---|---|---|

| 21-desDFZ | 1.0 | Males | 760 ± 338 | 2470 ± 793 |

| Females | 1920 ± 270 | 3660 ± 468 | ||

| 6.0 | Males | 554 ± 260 | 1460 ± 397 | |

| Females | 826 ± 502 | 1810 ± 769 | ||

| 6β-OH-21-desDFZ | 1.0 | Males | 168 ± 79.6 | 539 ± 93.8 |

| Females | 145 ± 26.1 | 543 ± 15.8 | ||

| 6.0 | Males | 462 ± 134 | 2240 ± 676 | |

| Females | 862 ± 151 | 2430 ± 332 |

Values are presented as mean ± standard deviation.

Elimination Half-life and Clearance Mechanisms in Preclinical Species

The elimination of 21-desacetyldeflazacort is relatively rapid. In humans, the mean terminal elimination half-life (t½) is consistently reported to be short, generally ranging from 1.1 to 3 hours. fda.govnih.govnih.gov For instance, one study in healthy volunteers reported an average half-life of 1.3 hours. nih.gov A study in rabbits showed a slightly longer elimination half-life of 3.67 hours following intravenous administration and 4.96 hours after oral dosing. researchgate.net This short half-life contributes to a shorter duration of pharmacodynamic effects compared to corticosteroids like prednisolone (B192156). nih.govnih.gov

Clearance of 21-desacetyldeflazacort occurs primarily through extensive metabolism by CYP3A4, followed by renal excretion of the resulting metabolites. fda.govnih.govresearchgate.net Approximately 70% of an administered dose of deflazacort is ultimately eliminated in the urine, with the remainder excreted in the feces. nih.gov A key finding from these studies is that very little of the active metabolite is excreted in its original form; only about 18% of the urinary excretion consists of unchanged 21-desacetyldeflazacort, underscoring the efficiency of its metabolic clearance. fda.govnih.gov

| Parameter | Species | Finding | Reference |

|---|---|---|---|

| Elimination Half-life (t½) | Human | 1.1 - 3.0 hours | fda.govnih.govnih.gov |

| Rabbit | 3.7 hr (IV), 5.0 hr (Oral) | researchgate.net | |

| Primary Route of Elimination | Human, Animal Models | Renal excretion of metabolites | nih.govresearchgate.net |

| Human, Animal Models | ~70% of dose excreted in urine, ~30% in feces | nih.gov | |

| Unchanged Drug in Urine | Human | <18% of total urinary excretion | fda.govnih.gov |

Assessment of Drug-Drug Interactions (DDIs) in Preclinical Systems

The potential for a new drug candidate to alter the pharmacokinetics of co-administered drugs, or to have its own pharmacokinetics altered, is a significant safety concern. For 21-desacetyldeflazacort, the active metabolite of the prodrug deflazacort, a thorough evaluation of its drug-drug interaction (DDI) potential is a cornerstone of its preclinical assessment. fda.govnih.gov Given that 21-desacetyldeflazacort is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, investigations have focused on the impact of CYP3A4 modulators on its exposure. fda.govmedchemexpress.com

Impact of CYP3A4 Modulators on 21-Desacetyldeflazacort Exposure in Animal Models

While specific, publicly available preclinical data on the in vivo interaction of 21-desacetyldeflazacort with CYP3A4 modulators in animal models such as rats or dogs is limited, the principles of such studies are well-established in drug development. These studies are designed to mimic potential clinical scenarios where deflazacort might be co-administered with drugs that either inhibit or induce CYP3A4 activity.

In these preclinical models, animals would typically be treated with a known CYP3A4 inhibitor (e.g., ketoconazole, ritonavir) or a CYP3A4 inducer (e.g., rifampicin, dexamethasone) prior to the administration of deflazacort. nih.govnih.gov Blood samples are then collected over time and the concentration of 21-desacetyldeflazacort is measured using a validated bioanalytical method, often employing this compound as an internal standard for accurate quantification.

The expected outcomes of such studies, based on human clinical data, would be a significant increase in the plasma concentrations of 21-desacetyldeflazacort when co-administered with a CYP3A4 inhibitor and a marked decrease in its plasma levels when given with a CYP3A4 inducer. medchemexpress.com For instance, human studies have shown that co-administration with the strong CYP3A4 inhibitor clarithromycin (B1669154) resulted in a 2- to 3-fold increase in the Cmax and AUC of 21-desacetyldeflazacort. medchemexpress.com Conversely, the strong CYP3A4 inducer rifampin decreased the exposure to 21-desacetyldeflazacort by approximately 90%. medchemexpress.com Physiologically-based pharmacokinetic (PBPK) modeling has also been used to predict these interactions in human populations, including pediatrics. medchemexpress.com

Although detailed tables from animal DDI studies are not publicly available, the following table illustrates the expected hypothetical results based on the known interactions of 21-desacetyldeflazacort with CYP3A4 modulators.

| Treatment Group | Compound Administered | Expected Change in 21-Desacetyldeflazacort Exposure (AUC) | Expected Change in 21-Desacetyldeflazacort Half-life (t1/2) |

| Control | 21-Desacetyldeflazacort | Baseline | Baseline |

| CYP3A4 Inhibition | 21-Desacetyldeflazacort + CYP3A4 Inhibitor | Significant Increase | Prolonged |

| CYP3A4 Induction | 21-Desacetyldeflazacort + CYP3A4 Inducer | Significant Decrease | Shortened |

These preclinical animal studies are vital for establishing a preliminary safety profile and for informing the design of clinical DDI studies.

In Vitro Interaction Studies with Drug Metabolizing Enzymes

In vitro studies using liver microsomes from different species, including rats, dogs, and humans, are instrumental in characterizing the metabolic pathways of a drug candidate and its potential for enzymatic interactions. For 21-desacetyldeflazacort, such studies have been conducted to understand its metabolic stability and profile across species.

Incubation of 21-desacetyldeflazacort with liver microsomes has shown that its metabolism is most extensive in human microsomes compared to those from rats and dogs. fda.gov This highlights potential species differences in metabolic clearance. In one study, after a 60-minute incubation, approximately 40% of the initial 21-desacetyldeflazacort remained in human liver microsomes, compared to around 83% and 85% in rat and dog liver microsomes, respectively. fda.gov

Further in vitro investigations have identified the formation of several metabolites. In human liver microsomes, seven metabolites were observed, with M1 and M7 being the most abundant. fda.gov In contrast, only two of these metabolites (M1 and M7) were formed in rat microsomes, and three (M1, M2, and M6) were formed in dog microsomes. fda.gov This underscores the importance of using human-derived in vitro systems to accurately predict metabolic pathways in humans.

The following table summarizes the findings from an in vitro metabolic stability study of 21-desacetyldeflazacort in liver microsomes from different species.

| Species | Microsomal System | Incubation Time (min) | % of 21-Desacetyldeflazacort Remaining |

| Human | Liver Microsomes | 60 | ~40% |

| Rat | Liver Microsomes | 60 | ~83% |

| Dog | Liver Microsomes | 60 | ~85% |

Mechanistic and Pharmacodynamic Investigations of 21 Desacetyldeflazacort in Non Human Systems

In Vitro Pharmacological Characterization of 21-Desacetyldeflazacort

Receptor Binding Affinity and Functional Activity Studies

21-Desacetyldeflazacort exerts its effects by binding to glucocorticoid receptors (GRs). fda.govpatsnap.com In vitro studies have demonstrated its high affinity for these receptors. In a study using cytosol from human IM-9 lymphoblastoid cells, 21-desacetyldeflazacort showed a binding affinity (Ki) of 10 nM for the human glucocorticoid receptor. fda.gov Another investigation using a fluorescence polarization-based competitive assay reported a Ki of 41 nM for C21-desacetyl deflazacort (B1670188) binding to the ancestral glucocorticoid receptor 2 (AncGR2) ligand-binding domain (LBD). pnas.org

Further studies in rat tissues revealed that 21-desacetyldeflazacort effectively displaces [3H]dexamethasone from its receptor sites in the kidney, thymus, and liver. nih.gov Interestingly, while its binding affinity is lower than that of prednisolone (B192156), 21-desacetyldeflazacort has been shown to stabilize the resulting steroid-receptor complex more effectively in the kidney and thymus, a property that may contribute to its potent activity in rats. nih.gov In contrast to its strong affinity for the glucocorticoid receptor, 21-desacetyl deflazacort displays no agonist or antagonist activity at the mineralocorticoid receptor (MR). life-science-alliance.org

| Compound | Receptor | Cell/Tissue System | Binding Affinity (Ki) | Reference |

| 21-Desacetyldeflazacort | Human Glucocorticoid Receptor | IM-9 Cell Cytosol | 10 nM | fda.gov |

| Prednisolone | Human Glucocorticoid Receptor | IM-9 Cell Cytosol | 2.4 nM | fda.gov |

| C21-Desacetyl deflazacort | AncGR2 LBD | In Vitro Assay | 41 nM | pnas.org |

| Prednisolone | AncGR2 LBD | In Vitro Assay | 28 nM | pnas.org |

This table presents receptor binding affinity data for 21-Desacetyldeflazacort and a comparator.

Cellular Pathway Modulation and Gene Expression Analyses

Upon binding to the glucocorticoid receptor in the cytoplasm, the activated receptor-ligand complex translocates to the nucleus. patsnap.com There, it modulates the transcription of various genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory ones. patsnap.com

A key mechanism is the increased expression of anti-inflammatory proteins like lipocortin-1, which inhibits phospholipase A2, a critical enzyme in the synthesis of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. patsnap.com Concurrently, it suppresses the expression of pro-inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). patsnap.comlife-science-alliance.org Studies in myogenic cell lines have shown that 21-desacetyl deflazacort significantly reduces the expression of TNF-induced inflammatory genes like Irf1 and Mcp1. life-science-alliance.org Furthermore, in vitro experiments on human peripheral blood lymphocytes demonstrated that 21-desacetyl-deflazacort is as potent as prednisolone in suppressing phytohaemagglutinin (PHA) stimulated lymphocytes. nih.gov It also suppresses Natural Killer (NK) cell activity. nih.gov

In Vivo Pharmacodynamic Assessments in Animal Models

Anti-inflammatory and Immunosuppressive Effects in Animal Models

The anti-inflammatory and immunosuppressive properties of 21-desacetyldeflazacort have been confirmed in various animal models. In rats, both deflazacort and its active metabolite inhibit homologous passive cutaneous anaphylaxis, reversed cutaneous anaphylaxis, and the Arthus reaction, with effects stronger than those of prednisolone. nih.gov In mouse models, they also inhibit delayed-type hypersensitivity. nih.gov

In the mdx mouse model of Duchenne muscular dystrophy, administration of deflazacort (which is converted in vivo to 21-desacetyldeflazacort) leads to reduced degenerative changes in skeletal muscle. fda.gov Chronic administration studies in rats have suggested that deflazacort may produce a stronger immunosuppressive effect than prednisone (B1679067) at equivalent doses, as indicated by higher mortality from infections and a significant reduction in microglial cells in the brain. researchgate.net

Integrated Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Species

Integrated pharmacokinetic-pharmacodynamic (PK/PD) models have been utilized to connect the plasma concentrations of 21-desacetyldeflazacort to its biological effects. researchgate.net These models have successfully described the time course and magnitude of effects on white blood cell counts (lymphocytes and granulocytes) in healthy volunteers. researchgate.net Studies in rats have shown that the terminal plasma half-life for radioactivity elimination after administration of radiolabeled deflazacort is approximately 11 hours. nih.gov Other research indicates the plasma elimination half-life of 21-desacetyldeflazacort itself is short, around 1.1 to 1.9 hours. nih.gov This short pharmacokinetic half-life results in pharmacodynamic effects of a shorter duration compared to those of methylprednisolone (B1676475) and prednisolone. nih.govresearchgate.net The PK/PD models support the observation that pharmacodynamic effects are predictable based on pharmacokinetic parameters and receptor binding data. researchgate.net

Comparative Studies of 21-Desacetyldeflazacort with Related Corticosteroids in Preclinical Contexts

Comparative studies have highlighted key differences between 21-desacetyldeflazacort and other corticosteroids, particularly prednisolone.

| Feature | 21-Desacetyldeflazacort | Prednisolone | Reference |

| Receptor Binding (GR) | Less active binding than prednisolone but forms a more stable complex in certain tissues. | More active binding than 21-desacetyldeflazacort. | nih.gov |

| Anti-inflammatory Potency (rat) | Potency is about 10-20 times higher than prednisolone. | - | nih.gov |

| Immunosuppressive Potency (in vitro, human PBL) | Equally as potent as prednisolone. | - | nih.gov |

| Effect on Delayed-Type Hypersensitivity (mouse) | Inhibits response. | Little effect at doses tested. | nih.gov |

| Pharmacodynamic Duration | Shorter duration of effect due to shorter PK half-life. | Longer duration of effect. | nih.govresearchgate.net |

| Mineralocorticoid Receptor (MR) Activity | No agonist or antagonist activity. | Activates the MR as an agonist. | life-science-alliance.org |

This table provides a comparative overview of 21-Desacetyldeflazacort and Prednisolone in preclinical contexts.

Emerging Research Directions and Future Prospects for 21 Desacetyldeflazacort D3

Development of Advanced Analytical Techniques for Trace Analysis

The accurate quantification of 21-Desacetyldeflazacort and its metabolites in biological samples is paramount for understanding the pharmacokinetics of deflazacort (B1670188). Given its role as an internal standard, the development of highly sensitive and specific analytical methods is crucial for studies involving 21-Desacetyldeflazacort-d3.

Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for the trace analysis of 21-Desacetyldeflazacort. semanticscholar.orgjddtonline.info These methods offer superior sensitivity and selectivity compared to older techniques like high-performance liquid chromatography (HPLC) with UV detection. semanticscholar.orgnih.gov

Key Features of Advanced Analytical Methods:

Sample Preparation: Efficient extraction of the analyte from complex biological matrices like plasma is critical. While liquid-liquid extraction (LLE) has been used, solid-phase extraction (SPE) is often preferred due to its higher reproducibility and the generation of cleaner extracts. semanticscholar.orgresearchgate.net

Chromatographic Separation: Reversed-phase chromatography is commonly employed to separate 21-Desacetyldeflazacort from other plasma components before mass spectrometric detection. jddtonline.inforesearchgate.net

Mass Spectrometric Detection: Tandem mass spectrometry, often with an electrospray ionization (ESI) source operating in positive ion mode, allows for highly specific detection and quantification. semanticscholar.orgjddtonline.info The use of multiple reaction monitoring (MRM) enhances selectivity by monitoring specific precursor-to-product ion transitions. For the non-deuterated 21-Desacetyldeflazacort, a common transition monitored is m/z 400.06 → 123.91. semanticscholar.org For this compound, this transition would be shifted due to the mass difference imparted by the deuterium (B1214612) atoms, allowing for its use as an ideal internal standard.

The development of these robust LC-MS/MS methods enables the quantification of 21-Desacetyldeflazacort at very low concentrations, with lower limits of quantification (LLOQ) reported to be as low as 0.5 ng/mL in human plasma. jddtonline.inforesearchgate.net This level of sensitivity is essential for detailed pharmacokinetic profiling.

Table 1: Analytical Methods for 21-Desacetyldeflazacort Quantification

| Technique | Sample Preparation | Lower Limit of Quantification (LLOQ) | Key Advantages | Reference |

|---|---|---|---|---|

| LC-MS/MS | Solid-Phase Extraction (SPE) | 0.5 ng/mL | High sensitivity, specificity, and throughput | jddtonline.inforesearchgate.net |

| LC-MS/MS | Liquid-Liquid Extraction (LLE) | Not specified | Established technique | semanticscholar.orgresearchgate.net |

| HPLC-UV | Solid-Phase Extraction (SPE) | 1.0 ng/mL | Less complex instrumentation | nih.gov |

Applications in Biomarker Discovery and Validation in Preclinical Disease Models

While direct studies employing this compound for biomarker discovery are not yet widely published, its utility can be inferred from the role of glucocorticoids in various physiological and pathological processes. Biomarkers are crucial for the early detection and monitoring of diseases, and their validation in preclinical models is a critical step in their development. nih.govresearchgate.net

The anti-inflammatory and immunosuppressive effects of glucocorticoids like deflazacort and its active metabolite mean they are often used in preclinical models of inflammatory and autoimmune diseases. In this context, this compound would be an invaluable tool for:

Correlating Drug Exposure with Biomarker Response: By accurately measuring the concentration of the active metabolite using this compound as an internal standard, researchers can establish a clear relationship between drug exposure and changes in potential biomarkers of disease activity.

Investigating Target Engagement: Understanding the concentration of the drug at the site of action is key. The ability to perform precise quantification allows for studies that can correlate drug levels with the modulation of disease-specific biomarkers.

The development of novel biomarkers, particularly for staging preclinical diseases like Alzheimer's, highlights the need for robust analytical tools to support such research. nih.govembopress.org As research into the therapeutic effects of glucocorticoids in various disease models continues, the application of deuterated standards like this compound will be essential for generating reliable data.

Role in Investigating Deuterium Isotope Effects on Metabolic Stability (General Principle)

The strategic replacement of hydrogen with deuterium in a drug molecule can significantly alter its metabolic profile. This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This stronger bond is more difficult for metabolic enzymes, such as those in the cytochrome P450 family, to break.

This principle has several potential benefits in drug development:

Reduced Formation of Reactive Metabolites: In some cases, drug metabolism can lead to the formation of toxic or reactive metabolites. Deuteration can be used to block these metabolic pathways, potentially leading to a safer drug profile.

Altered Pharmacokinetic Profiles: The increased metabolic stability can result in improved pharmacokinetic properties, such as a higher maximum concentration (Cmax) and a larger area under the curve (AUC), which may allow for lower or less frequent dosing.

While this compound is primarily used as an analytical standard, the principles of its deuteration are central to the field of "deuterated drugs." The study of such compounds helps to elucidate metabolic pathways and provides a strategy for optimizing the therapeutic properties of new and existing drugs.

Potential for Utilizing this compound in Metabolomics Research

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It provides a functional readout of the physiological state of a cell or organism. The use of glucocorticoids is known to cause significant metabolic perturbations. mdpi.com

Stable isotope labeling is a powerful technique in metabolomics for tracing the fate of specific molecules and quantifying changes in metabolic fluxes. While there is no specific literature on the use of this compound in metabolomics studies, its potential is significant. For instance, in studies investigating the metabolic effects of dexamethasone, a potent glucocorticoid, chemical isotope labeling coupled with LC-MS has been used to identify widespread changes in the metabolome of various tissues. mdpi.com

Potential Applications in Metabolomics:

Tracing Metabolic Pathways: this compound could be used to trace the downstream metabolic fate of the drug itself, helping to identify previously unknown metabolites.

Internal Standard for Global Metabolomics: In studies examining the broader metabolic impact of deflazacort treatment, this compound could serve as a reliable internal standard to ensure the accuracy and reproducibility of the quantification of other metabolites.

Investigating Drug-Induced Metabolic Changes: By providing a stable, labeled version of the active metabolite, researchers can more accurately control for variability in drug metabolism when assessing the downstream effects on endogenous metabolic pathways.

Future Perspectives in Preclinical Drug Development and Optimization

The development of novel glucocorticoids with improved therapeutic profiles remains an active area of research. nih.govtandfonline.com The goal is often to separate the desired anti-inflammatory effects from the undesirable metabolic side effects. acs.org

The use of deuterated compounds like this compound plays a critical role in the preclinical development and optimization of such novel drugs.

Future roles for this compound and similar compounds include:

Supporting the Development of Novel Glucocorticoid Analogs: As new glucocorticoid candidates are synthesized, deuterated internal standards will be essential for their preclinical pharmacokinetic and pharmacodynamic evaluation. nih.gov

Facilitating Head-to-Head Comparisons: In preclinical studies comparing the metabolic stability and efficacy of a new drug candidate to an established one like deflazacort, this compound would be the ideal internal standard for the comparator arm.

Informing the Design of "Softer" Drugs: By understanding the metabolic pathways of existing drugs through studies that are enabled by deuterated standards, medicinal chemists can design new drugs that are more readily metabolized to inactive products after exerting their therapeutic effect, potentially reducing side effects.

Application in Novel Drug Delivery Systems: Research into new formulations for glucocorticoids, such as nanoparticles and liposomes, aims to improve targeted delivery and reduce systemic exposure. mdpi.com Accurate quantification of drug release from these systems in preclinical models will rely on robust analytical methods using appropriate internal standards.

Q & A

Q. How can researchers validate the specificity of immunoassays for this compound in the presence of structurally similar corticosteroids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.